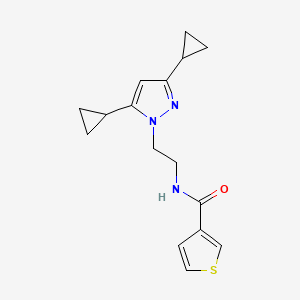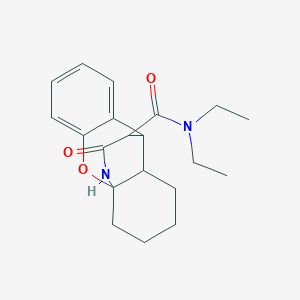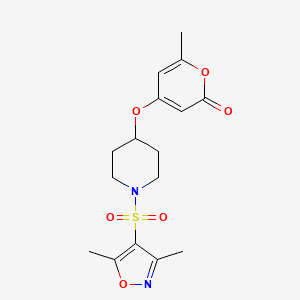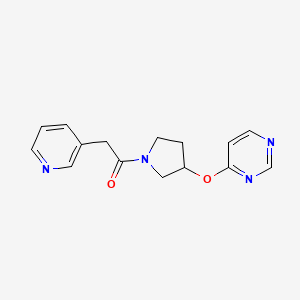
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide” is a complex organic compound that contains a pyrazole ring and a thiophene ring. Pyrazole is a five-membered ring with two nitrogen atoms, and thiophene is a five-membered ring with one sulfur atom . The compound also contains a carboxamide group, which is a common functional group in many pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone and a hydrazine . The thiophene ring could be formed through a Paal-Knorr synthesis or similar method . The carboxamide group could be introduced through a reaction with an amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and thiophene rings, as well as the carboxamide group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide” could participate in a variety of chemical reactions. The pyrazole ring, for example, can undergo reactions such as alkylation, acylation, and halogenation . The thiophene ring can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, compounds containing pyrazole rings are often crystalline solids. They may be soluble in organic solvents, but their solubility in water would depend on the presence and position of polar functional groups .Scientific Research Applications
a. Anti-Inflammatory Activity: Thiophenes exhibit anti-inflammatory effects, making them valuable candidates for drug development. Researchers have explored their potential in managing inflammatory conditions .
b. Anti-Psychotic Properties: Certain thiophene derivatives have demonstrated anti-psychotic activity. These compounds may play a role in treating mental health disorders .
c. Anti-Arrhythmic Effects: Thiophenes have been investigated for their ability to regulate heart rhythm (anti-arrhythmic activity). Understanding their mechanisms of action could lead to novel treatments for cardiac arrhythmias .
d. Anti-Anxiety Potential: Some thiophene-based molecules exhibit anxiolytic properties. These compounds may help alleviate anxiety-related symptoms .
e. Antifungal Activity: Thiophenes have been studied as potential antifungal agents. Their ability to inhibit fungal growth makes them relevant in the fight against fungal infections .
f. Antioxidant Properties: Certain thiophene derivatives act as antioxidants, protecting cells from oxidative damage. These compounds may contribute to overall health and disease prevention .
g. Estrogen Receptor Modulation: Researchers have explored thiophenes as estrogen receptor modulators. These compounds could play a role in hormone-related therapies .
h. Anti-Cancer Potential: Thiophenes have shown promise as anti-cancer agents. Their cytotoxic effects on cancer cells make them intriguing candidates for further investigation .
Material Science Applications
Beyond medicine, thiophenes find applications in material science:
a. Light-Emitting Diodes (LEDs): Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs). Their unique electronic properties contribute to efficient light emission in display technologies .
Conclusion
The synthesis and characterization of novel thiophene moieties continue to be an exciting area of research. Whether in medicine or material science, these compounds offer a rich landscape for exploration and innovation . If you’d like more information or have any other questions, feel free to ask! 😊
Mechanism of Action
Target of Action
Similar compounds have been found to target multiple receptors .
Mode of Action
It’s known that the pyrazole moiety, which is part of the compound, can simultaneously donate and accept hydrogen bonds, favoring the establishment of intermolecular interactions .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, affecting a broad range of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds .
Safety and Hazards
Future Directions
The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity. Pyrazole derivatives are a rich field for medicinal chemistry research, and new compounds with this structure could have potential therapeutic applications .
properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(13-5-8-21-10-13)17-6-7-19-15(12-3-4-12)9-14(18-19)11-1-2-11/h5,8-12H,1-4,6-7H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXUGPDAAJUJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CSC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2501624.png)
![1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2501625.png)
![2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2501627.png)
![(E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2501628.png)

![N-(2,5-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501631.png)
methyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide](/img/structure/B2501632.png)
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate](/img/structure/B2501635.png)
![(3Ar,6aR)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3a,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid](/img/structure/B2501636.png)

![N-(2-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2501639.png)
